Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
Description
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic small molecule featuring a tetrahydroisoquinoline core modified with a carbamate group at position 7 and an acetyl substituent at position 2. The acetyl and carbamate groups contribute to its pharmacokinetic and pharmacodynamic properties, balancing lipophilicity and solubility for optimal central nervous system (CNS) penetration.
Properties
IUPAC Name |
methyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-3-4-12(7-11(10)8-15)14-13(17)18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUTWCIWVQMBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and quality control measures to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuroprotective Effects
- Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has been investigated for its ability to protect neuronal cells from degeneration caused by amyloid-beta (Aβ42) peptides. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity
- Anticancer Potential
Synthesis and Structural Analysis
The synthesis of this compound can be achieved through various methods involving the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with carbamates under controlled conditions. The structural characteristics of the compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular configuration and purity .
Case Study 1: Neuroprotection Against Aβ42-Induced Toxicity
A study conducted on the protective effects of this compound demonstrated that treatment with this compound significantly reduced neuronal cell death in vitro when exposed to Aβ42 peptides. The mechanism was attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .
Case Study 2: Antioxidant Activity Assessment
In vitro assays evaluating the antioxidant capacity of this compound showed a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. These findings suggest that this compound could be a potential candidate for developing therapeutic strategies against oxidative stress-related disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. Tetrahydroisoquinoline derivatives are known to modulate neurotransmitter systems, including dopamine and serotonin receptors . This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications in Tetrahydroisoquinoline Derivatives
Key analogs of methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate include compounds with variations in substituents at positions 1, 2, 6, and 7 (Table 1). These modifications influence receptor binding, metabolic stability, and physicochemical properties.
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
*Estimated based on structural formula.
Impact of Substituents on Pharmacological Properties
- Methyl Carbamate (Target Compound) : The methyl carbamate at position 7 improves aqueous solubility relative to tert-butyl carbamate derivatives (e.g., Compound in ), which may compromise solubility due to increased hydrophobicity .
- Trifluoroethoxy and Trifluoromethanesulfonate (Compounds 28, 27) : Fluorinated groups enhance lipophilicity, promoting blood-brain barrier penetration but risking metabolic instability .
- 3,4-Dimethoxyphenylmethyl (Compounds 32, 28) : This substituent is common in orexin antagonists, likely contributing to receptor selectivity and potency .
Lipophilicity and Solubility Trends
Lipophilicity (logP) is critical for CNS-targeted drugs. While experimental data for the target compound is unavailable, structural analogs provide insights:
- Compound 28 : The trifluoroethoxy group increases logP, favoring membrane permeability but reducing aqueous solubility .
- Target Compound : The acetyl group may lower logP compared to fluorinated analogs, balancing solubility and permeability .
- tert-Butyl carbamate derivative : The bulky tert-butyl group likely results in higher logP, reducing solubility but improving metabolic resistance.
Biological Activity
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a synthetic compound derived from the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which contributes to its biological activity. The compound features a tetrahydroisoquinoline backbone with an acetyl group at the 2-position and a carbamate moiety. This structural configuration is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N2O3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. The compound may activate pathways that promote neuronal survival and function .
- Anticancer Activity : Some studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. The mechanism may involve apoptosis induction in cancer cells and modulation of signaling pathways related to cell proliferation and survival .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Case Study 1 : A study evaluated the compound's effects on human neuroblastoma cells. Results showed a significant reduction in cell viability at higher concentrations (≥ 50 µM), suggesting dose-dependent cytotoxicity .
- Case Study 2 : In vitro assays demonstrated that this compound could cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies .
Safety and Toxicology
Toxicological assessments are essential for determining the safety profile of this compound. Initial studies indicate low acute toxicity; however, chronic exposure effects remain to be thoroughly evaluated.
Q & A
Basic: What are the key considerations for synthesizing Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate?
Methodological Answer:
Synthesis typically involves coupling a tetrahydroisoquinoline precursor with a carbamate group. Critical steps include:
- Acetylation : Introducing the acetyl group at the 2-position using acetyl chloride or acetic anhydride under inert conditions.
- Carbamate Formation : Reacting the 7-amino group with methyl chloroformate in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Key Tips : Monitor reaction progress via TLC and confirm final structure using (e.g., acetyl proton at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced: How can crystallographic data resolve ambiguities in the structural elucidation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can confirm:
- The spatial arrangement of the acetyl and carbamate groups.
- Hydrogen-bonding interactions influencing molecular packing.
- Absolute configuration if chiral centers are present.
Note : High-resolution data (≤ 0.8 Å) is critical. Anomalous scattering (e.g., Cu-Kα radiation) may be required for chiral resolution .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., acetyl at δ 2.1–2.3 ppm, carbamate carbonyl at δ 155–160 ppm).
- Mass Spectrometry : HRMS for molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Purity assessment (≥95% by area normalization) using a C18 column and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Modulation : Replace the acetyl group with bulkier acyl chains (e.g., isobutyryl) to enhance lipophilicity and target binding.
- Carbamate Alternatives : Test ethyl or tert-butyl carbamates to assess steric/electronic effects on enzyme inhibition.
- In Silico Docking : Use software like AutoDock to predict interactions with targets (e.g., kinases, GPCRs) before synthesizing derivatives .
Basic: What are the documented biological targets of related tetrahydroisoquinoline carbamates?
Methodological Answer:
Similar compounds exhibit activity against:
- Cyclin-Dependent Kinases (CDKs) : Inhibition via ATP-binding pocket interactions (IC values: 0.1–10 µM).
- Dihydrofolate Reductase (DHFR) : Competitive inhibition with < 1 µM.
- Neurological Targets : Dopamine and serotonin receptors (binding affinity ≈ 50–200 nM) .
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinases) and controls (e.g., staurosporine for cytotoxicity).
- Validate Purity : Ensure >95% purity via HPLC and exclude solvent residues (e.g., DMSO) affecting results.
- Dose-Response Curves : Perform triplicate measurements to calculate EC with 95% confidence intervals .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential release of methyl isocyanate during decomposition.
- Waste Disposal : Collect in halogenated waste containers for incineration .
Advanced: How to evaluate metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition.
- Half-Life Calculation : Apply , where is the elimination rate constant .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage : -20°C in airtight, amber vials under nitrogen.
- Stable Solvents : DMSO (for biological assays) or methanol (for synthetic work). Avoid aqueous buffers (pH > 7) to prevent carbamate hydrolysis .
Advanced: How to design a high-throughput screening (HTS) protocol for derivatives?
Methodological Answer:
- Library Design : Synthesize 50–100 derivatives with variations in acetyl/carbamate groups.
- Automated Assays : Use 384-well plates for kinase inhibition (ADP-Glo™ assay) or cell viability (MTT).
- Data Analysis : Apply Z’-factor (>0.5) to validate assay robustness and prioritize hits with >50% inhibition at 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
